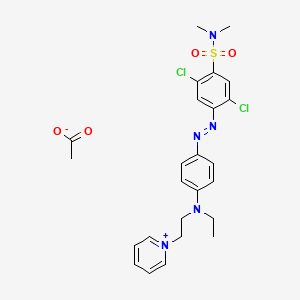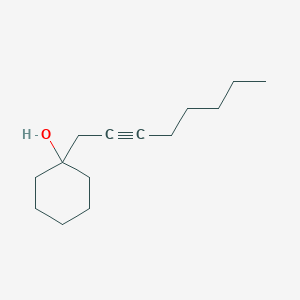
1-(Oct-2-YN-1-YL)cyclohexan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Oct-2-YN-1-YL)cyclohexan-1-OL is an organic compound characterized by a cyclohexane ring substituted with an octynyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oct-2-YN-1-YL)cyclohexan-1-OL typically involves the alkylation of cyclohexanone with an octynyl halide under basic conditions. The reaction is followed by reduction to yield the desired alcohol. Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases, and the reaction is often carried out in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Oct-2-YN-1-YL)cyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent
Reduction: Pd/C, Lindlar’s catalyst
Substitution: SOCl2, PBr3
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alkenes, alkanes
Substitution: Alkyl halides
Applications De Recherche Scientifique
1-(Oct-2-YN-1-YL)cyclohexan-1-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Oct-2-YN-1-YL)cyclohexan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the alkyne group can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparaison Avec Des Composés Similaires
- 1-(Prop-2-YN-1-YL)cyclohexan-1-OL
- 2-Cyclohexen-1-OL
- 2-(1-Cyclohexenyl)cyclohexanone
Comparison: 1-(Oct-2-YN-1-YL)cyclohexan-1-OL is unique due to its longer alkyne chain, which can influence its reactivity and interactions compared to shorter-chain analogs like 1-(Prop-2-YN-1-YL)cyclohexan-1-OL. The presence of the cyclohexane ring and hydroxyl group also distinguishes it from other cyclohexenyl compounds, providing unique chemical and physical properties.
Propriétés
Numéro CAS |
69754-61-6 |
|---|---|
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
1-oct-2-ynylcyclohexan-1-ol |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-8-11-14(15)12-9-7-10-13-14/h15H,2-5,7,9-13H2,1H3 |
Clé InChI |
IXRVWFITBFTFJI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CCC1(CCCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzoate](/img/structure/B14477014.png)

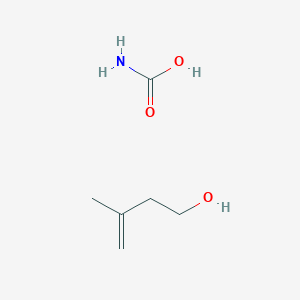

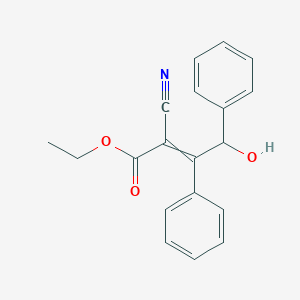
![4-Hydroxy-3-methyl-2-{[(prop-2-yn-1-yl)oxy]methyl}cyclopent-2-en-1-one](/img/structure/B14477053.png)
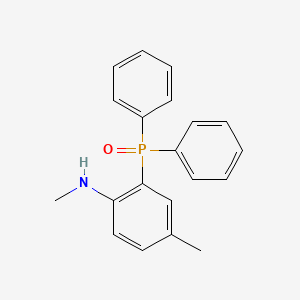
![2-[Methyl(1-phenoxypropan-2-yl)amino]ethan-1-ol](/img/structure/B14477071.png)
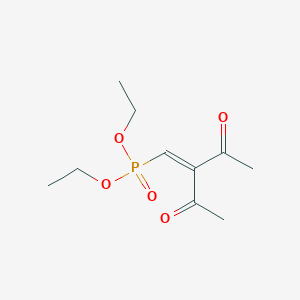
![Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477080.png)



